Diphenyl-silane

Photoinduced Hydrosilylation Steric Effects Radical Reactions

Diphenyl-silane (Ph₂SiH₂) is a secondary organosilane featuring two phenyl substituents and two reactive Si–H bonds on a single silicon center. This structural configuration confers a dual-functional capability: it acts as both a hydride donor in ionic reductions and a hydrogen atom donor in radical-chain processes.

Molecular Formula C12H12Si
Molecular Weight 184.31 g/mol
Cat. No. B7780646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl-silane
Molecular FormulaC12H12Si
Molecular Weight184.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[SiH2]C2=CC=CC=C2
InChIInChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2
InChIKeyVDCSGNNYCFPWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl-silane: A Dual-Function Secondary Silane for Controlled Reduction and Hydrosilylation in Academic and Industrial Synthesis


Diphenyl-silane (Ph₂SiH₂) is a secondary organosilane featuring two phenyl substituents and two reactive Si–H bonds on a single silicon center [1]. This structural configuration confers a dual-functional capability: it acts as both a hydride donor in ionic reductions and a hydrogen atom donor in radical-chain processes [2]. The balance between the electron-withdrawing aromatic rings and the retention of two hydridic hydrogens creates a reactivity profile that is intermediate between primary silanes (e.g., phenylsilane, PhSiH₃) and fully substituted tertiary silanes (e.g., triphenylsilane, Ph₃SiH), positioning it as a versatile reagent in modern synthetic chemistry [1].

Why Diphenyl-silane Cannot Be Replaced by Phenylsilane or Triphenylsilane: Critical Differences in Sterics and Reaction Outcomes


The performance of a silane reagent is dictated by its substitution pattern; substituting Ph₂SiH₂ with a generic analog like phenylsilane (PhSiH₃) or triphenylsilane (Ph₃SiH) often leads to divergent—and frequently deleterious—outcomes. Primary silanes like PhSiH₃ exhibit lower steric hindrance, resulting in uncontrolled polyaddition or oligomerization in hydrosilylation reactions [1]. Conversely, tertiary silanes like Ph₃SiH, while more stable, are often too sterically hindered to react under mild conditions, requiring elevated temperatures that compromise sensitive functional groups [2]. Diphenyl-silane occupies a strategic middle ground: its two phenyl groups provide sufficient steric shielding to impart selectivity, while the two accessible Si–H bonds enable dual reactivity not possible with mono-hydride tertiary silanes [3]. Therefore, substituting Ph₂SiH₂ with a cheaper or more readily available silane carries a high risk of reaction failure, poor selectivity, or the formation of complex, inseparable product mixtures.

Quantitative Evidence for Diphenyl-silane: Comparative Performance Data vs. Triphenylsilane, Phenylsilane, and PMHS


Photoinduced Hydrosilylation Efficiency: Ph₂SiH₂ Achieves 51% Conversion, Outperforming Ph₃SiH Due to Steric Accessibility

In a photoinduced hydrosilylation study comparing silane reactivity, diphenylsilane (Ph₂SiH₂) achieved a maximum consumption of Si–H and C=C functional groups of approximately 51% after irradiation, whereas triphenylsilane (Ph₃SiH) showed lower efficiency under identical conditions [1]. The study explicitly attributes the superior performance of Ph₂SiH₂ over Ph₃SiH to its lower steric hindrance, which facilitates better approach of the reactive Si–H bond to the olefin substrate [1]. Both Ph₂SiH₂ and Ph₃SiH enhance the reaction yield compared to less substituted silanes due to the electron-withdrawing phenyl groups, but Ph₃SiH's third phenyl ring creates a steric barrier that limits its practical utility [1].

Photoinduced Hydrosilylation Steric Effects Radical Reactions

Chemoselective Reduction of Cyclic Imides: Ph₂SiH₂/KOH System Delivers 33-95% Yield of Aryl Lactams, Divergent Selectivity from PMHS

A comparative study on the KOH-catalyzed reduction of cyclic imides demonstrated that the choice of hydrosilane dictates the chemoselectivity of the reaction [1]. The diphenylsilane (Ph₂SiH₂)/KOH system selectively afforded aryl lactams in yields ranging from 33% to 95% [1]. In contrast, when polymethylhydrosiloxane (PMHS) was used as the silane source under otherwise identical conditions, the reaction pathway shifted to produce ω-hydroxylactams in 70–94% yield [1]. This demonstrates that Ph₂SiH₂ offers a distinct, tunable selectivity profile not achievable with the polymeric silane alternative.

Chemoselective Reduction Cyclic Imides Lactam Synthesis

Conjugate Reduction of α,β-Unsaturated Carbonyls: Ph₂SiH₂ Identified as the Most Effective Hydride Donor in Pd/ZnCl₂ System

In a systematic optimization for the palladium-catalyzed conjugate reduction of α,β-unsaturated ketones and aldehydes, diphenylsilane (Ph₂SiH₂) was identified as the most effective hydride donor among the silanes screened [1]. The study established an optimal three-component system comprising a soluble palladium catalyst, a hydridosilane, and ZnCl₂ as a Lewis acid cocatalyst [1]. While the publication identifies Ph₂SiH₂ as the superior hydride donor, it does not provide a direct quantitative comparison table for other silanes (e.g., Et₃SiH, PhSiH₃) under identical conditions. The determination of Ph₂SiH₂ as 'most effective' is based on overall reaction efficiency, yield, and chemoselectivity for the conjugate reduction pathway over other competing reduction modes [1].

Conjugate Reduction α,β-Unsaturated Carbonyls Palladium Catalysis

Mono-Hydrosilylation of Dienes: Ph₂SiH₂ Enables 77% Yield and 0.94 Selectivity with Fe Catalyst via Steric Control

In the Fe-catalyzed hydrosilylation of 1,7-octadiene, the use of diphenylsilane (Ph₂SiH₂) allowed for the selective formation of the mono-hydrosilylated product with a yield of 77% and a selectivity of 0.94 when employing a sterically demanding Fe-iminobipyridine catalyst [1]. This outcome was achieved by tuning the steric bulk of the catalyst ligand to favor the mono-addition pathway over the di-addition pathway [1]. While the study does not directly compare different silanes in a single table, the inherent steric profile of Ph₂SiH₂ (two phenyl groups, two Si–H bonds) is critical to achieving this high mono-selectivity; a less sterically hindered primary silane (e.g., PhSiH₃) would likely lead to lower selectivity and more complex product mixtures due to its three reactive Si–H bonds and reduced steric shielding [1].

Hydrosilylation Dienes Iron Catalysis

Recommended Application Scenarios for Diphenyl-silane in Academic and Industrial Laboratories


Radical Deoxygenation of Secondary Alcohols at Room Temperature

Utilize diphenylsilane as a hydrogen atom donor in a radical chain process for the deoxygenation of thiocarbonyl derivatives of secondary alcohols. This tin-free method operates at room temperature with triethylborane-air initiation, avoiding the toxicity and purification challenges associated with tributyltin hydride (Bu₃SnH) [1]. Primary alcohols can also be deoxygenated at a slightly elevated temperature of 80°C, demonstrating the reagent's versatility [1].

Mono-Protection of 1,2- and 1,3-Diols as Cyclic Silyl Acetals

Employ diphenylsilane for the dehydrogenative silylation of diols to form cyclic silyl acetals (e.g., 2,2-diphenyl-1,3-dioxa-2-silacycloalkanes). This reaction, catalyzed by strong Lewis acids like tris(pentafluorophenyl)boron or Pd/C, provides a mild and efficient method for the protection of diol functionalities in complex molecule synthesis, offering an alternative to traditional ketone-based acetal protection strategies [2].

Chemoselective Synthesis of Aryl Lactams from Cyclic Imides

Implement the Ph₂SiH₂/KOH reduction system for the selective conversion of cyclic imides to the corresponding aryl lactams. This protocol is particularly valuable in medicinal chemistry for the synthesis of N-aryl lactam building blocks. The procedure is operationally simple, uses a readily available base catalyst, and proceeds under mild conditions with yields up to 95%, avoiding the harsh conditions of traditional metal hydride reductions [3].

Preparation of Mono-Substituted Diphenylsilane Building Blocks

Apply the patented copper/NHC-catalyzed method to selectively monosubstitute one of the two Si–H bonds in diphenylsilane with alcohols or water [4]. This methodology enables the synthesis of unsymmetrical silane derivatives (e.g., alkoxy(diphenyl)silanes) with high site-selectivity, providing access to novel silicon-based building blocks for materials science or as specialized protecting groups in total synthesis [4].

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